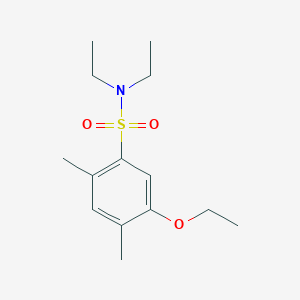![molecular formula C13H12N2OS B5205514 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound can inhibit the growth of weeds by interfering with their metabolic processes. The exact mechanism of action for water treatment is not fully understood, but studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can effectively remove heavy metals from contaminated water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate are not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate in lab experiments include its potential applications in various fields of scientific research and its ability to induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate. These include further investigation of its mechanism of action, potential applications in medicine, agriculture, and environmental science, and development of new compounds based on its structure. In addition, further studies are needed to determine the potential side effects of this compound and its safety for human and environmental exposure.
Conclusion:
In conclusion, 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is a chemical compound that has potential applications in various fields of scientific research. Its ability to induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water makes it a potential candidate for cancer therapy, herbicide development, and water treatment. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate involves the reaction between 4-(4-pyridinyl)phenylthiocyanate and ethyl trifluoroacetate in the presence of a base. The reaction yields 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate as a white solid.
Aplicaciones Científicas De Investigación
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its potential anti-cancer properties. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can inhibit the growth of certain weeds, making it a potential candidate for herbicide development. In environmental science, this compound has been studied for its potential use in water treatment. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can effectively remove heavy metals from contaminated water, making it a potential candidate for water treatment.
Propiedades
IUPAC Name |
2-(4-pyridin-4-ylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(16)9-17-12-3-1-10(2-4-12)11-5-7-15-8-6-11/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFRHZVYJKJYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Pyridinyl)phenyl]thio}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5205500.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)
![2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene](/img/structure/B5205536.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5205544.png)